Scaffold-Dependent Target Engagement: [3.3.0]-Octahydrocyclopenta[c]pyrrole Core Confers Triple Reuptake Inhibitor Potency vs. Octahydro-1H-isoindole Alternative
Medicinal chemistry optimization of octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors demonstrated that 3-aryl substitution on this specific bicyclic core yields balanced SERT/NET/DAT inhibition with favorable brain penetration [1]. The optimized compound 22a bearing the octahydrocyclopenta[c]pyrrole scaffold achieved IC₅₀ values of 20 nM (SERT), 109 nM (NET), and 430 nM (DAT) in human transporter binding assays, and was active in vivo in the mouse tail suspension test at 10 and 30 mg/kg PO [1]. The octahydro-1H-isoindole scaffold, a structurally related [4.3.0]-bicyclic analog, was explored in parallel but yielded compounds with different transporter selectivity profiles, underscoring that the [3.3.0]-fused ring geometry of the octahydrocyclopenta[c]pyrrole core is not interchangeable with alternative bicyclic amines for achieving this specific polypharmacology [1].
| Evidence Dimension | Transporter inhibition potency (IC₅₀) for octahydrocyclopenta[c]pyrrole-derived TRI |
|---|---|
| Target Compound Data | Compound 22a: SERT IC₅₀ = 20 nM; NET IC₅₀ = 109 nM; DAT IC₅₀ = 430 nM (human transporters) |
| Comparator Or Baseline | Octahydro-1H-isoindole scaffold derivatives (different transporter selectivity; specific comparative IC₅₀ values not tabulated in source) |
| Quantified Difference | Qualitative divergence in transporter selectivity profiles between scaffold classes; octahydrocyclopenta[c]pyrrole core enables balanced TRI activity |
| Conditions | Radioligand binding assays using human SERT, NET, DAT expressed in HEK-293 cells |
Why This Matters
Procurement of the octahydrocyclopenta[c]pyrrole-3a-yl methanol building block enables construction of derivatives that have been pharmacologically validated for balanced triple reuptake inhibition, a profile not readily achieved with alternative bicyclic amine scaffolds.
- [1] Shao L, Hewitt MC, Malcolm SC, et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011;54(15):5283-5295. doi:10.1021/jm101312a. View Source
